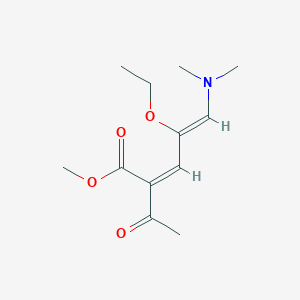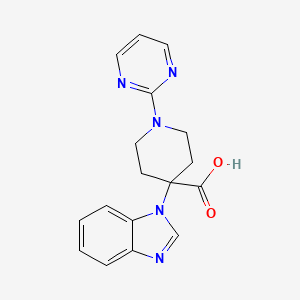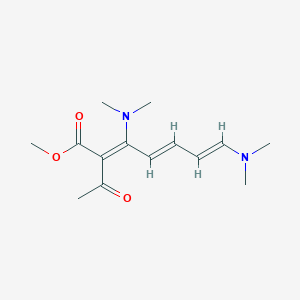
methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate, also known as MADDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate in lab experiments is its high yield and purity, which makes it a useful reagent for organic synthesis. Another advantage is its potential use as an anticancer agent, which could lead to the development of new cancer treatments. However, one limitation of using methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate. One area of research is the development of new synthetic methods for methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate and its derivatives. Another area of research is the investigation of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate's potential use as a fluorescent dye or polymer building block. In addition, further studies are needed to fully understand the mechanism of action of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate and its potential use as an anticancer agent.
Synthesemethoden
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate can be synthesized through a two-step process, starting with the reaction of ethyl acetoacetate with dimethylamine to form N,N-dimethylacetoacetamide. This intermediate is then reacted with ethyl vinyl ether and acetyl chloride to produce methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been studied for its potential use in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been used as a reagent for the synthesis of various compounds, including pyrroles, pyridines, and quinolines. In materials science, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been used as a building block for the synthesis of fluorescent dyes and polymers. In medicinal chemistry, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been studied for its potential use as an anticancer agent.
Eigenschaften
IUPAC Name |
methyl (2Z,4Z)-2-acetyl-5-(dimethylamino)-4-ethoxypenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-6-17-10(8-13(3)4)7-11(9(2)14)12(15)16-5/h7-8H,6H2,1-5H3/b10-8-,11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTNVUTVQOIHSO-ACBQZUGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CN(C)C)C=C(C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\N(C)C)/C=C(/C(=O)C)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z,4Z)-2-acetyl-5-(dimethylamino)-4-ethoxypenta-2,4-dienoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile](/img/structure/B5403740.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5403752.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![diethyl 3-methyl-5-[(4-morpholinylacetyl)amino]-2,4-thiophenedicarboxylate oxalate](/img/structure/B5403764.png)
![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)

![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5403813.png)

![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403854.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)